

Application Note: Quantification of Ligustrazine Phosphate Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Ligustrazine phosphate*

CAS No.: 848645-86-3

Cat. No.: B12099413

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Introduction

Ligustrazine, a key bioactive component isolated from the traditional Chinese herb *Ligusticum chuanxiong*, is widely used in the treatment of cardiovascular and cerebrovascular diseases.

Ligustrazine phosphate is a water-soluble derivative of ligustrazine, often used in pharmaceutical formulations. Accurate and reliable quantification of **ligustrazine phosphate** in various matrices, including bulk drug substances, pharmaceutical dosage forms, and biological fluids, is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **ligustrazine phosphate**.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The primary chromatographic conditions are summarized in the table below.

Table 1: HPLC Instrumentation and Operating Conditions

Parameter	Recommended Conditions	Alternative Conditions
HPLC System	Agilent 1100/1200 Series or equivalent	Shimadzu LC-20A Series or equivalent
Column	C18 reversed-phase column (e.g., Diamonsil C18, 4.6 mm x 150 mm, 5 µm)[1]	Zodiac C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase	Methanol : Water (62:38, v/v), pH adjusted to 7.5 with triethylamine[1]	0.01M Ammonium acetate buffer (pH 3) : Acetonitrile : Methanol (50:30:20, v/v/v)[2]
Flow Rate	1.0 mL/min[2][3]	-
Detection Wavelength	280 nm[1][3]	270 nm[2]
Injection Volume	20 µL	-
Column Temperature	Ambient	40°C[4]

2. Preparation of Solutions

a. Diluent Preparation: The mobile phase is typically used as the diluent for standard and sample preparations.[2]

b. Standard Stock Solution Preparation: Accurately weigh a suitable amount of **Ligustrazine Phosphate** reference standard and dissolve it in the diluent to obtain a stock solution of a known concentration (e.g., 1 mg/mL). This stock solution can be further diluted to prepare working standard solutions.

c. Calibration Standard Preparation: Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to cover the desired concentration range. A typical linearity range is 20.0 µg/mL to 200.0 µg/mL.[5]

d. Sample Preparation:

- For Pharmaceutical Injections: The injection can be prepared by dissolving the required amount of **ligustrazine phosphate** and sodium chloride in water for injection.^[5] The resulting solution can then be diluted with the mobile phase to fall within the calibration range.
- For Serum Samples (Solid-Phase Extraction):
 - Serum samples can be extracted using a Bond Elut C18 solid-phase extraction (SPE) cartridge.^{[1][3]}
 - The exact protocol for SPE, including conditioning, loading, washing, and elution steps, should be optimized for the specific application.

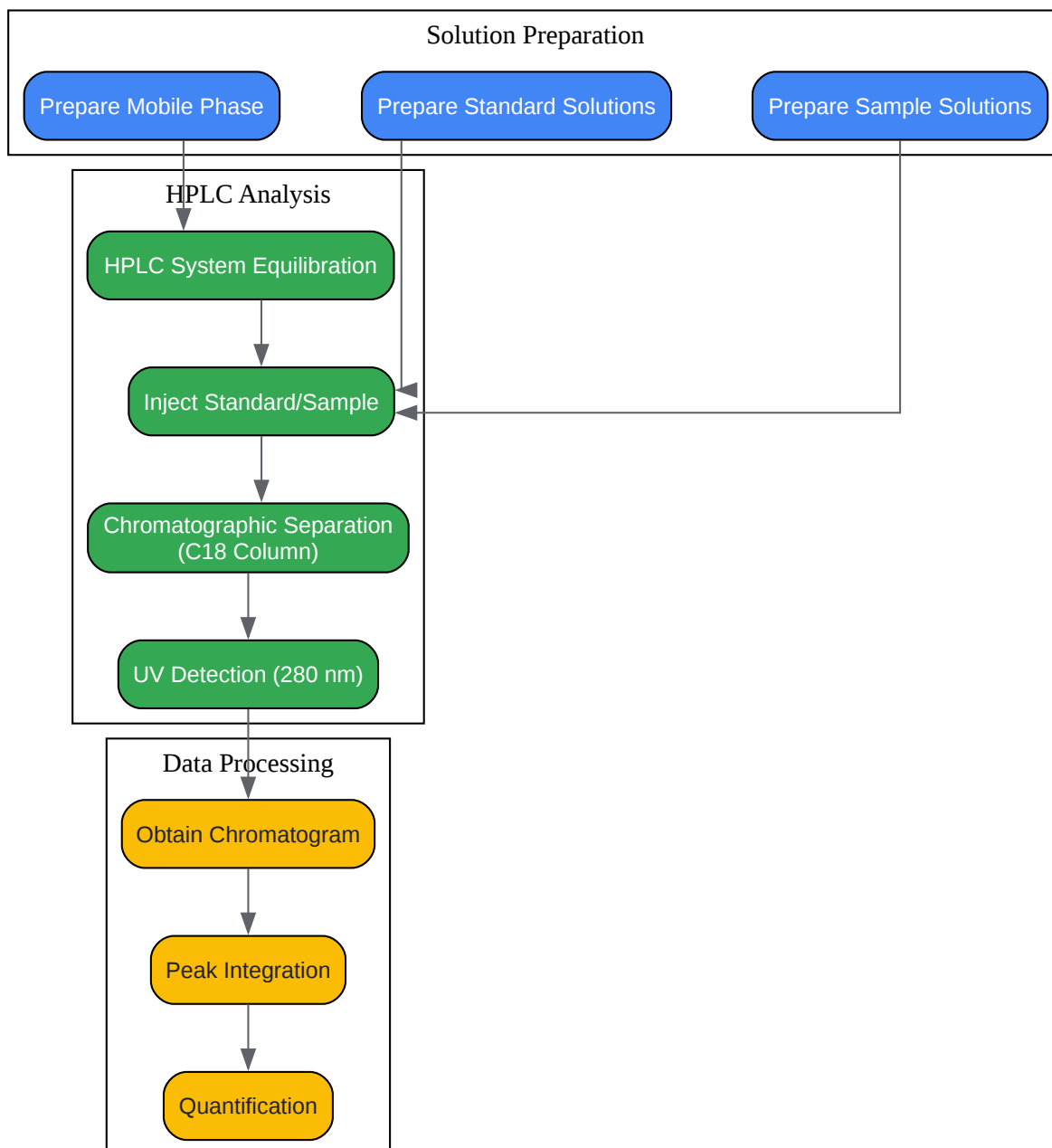
3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

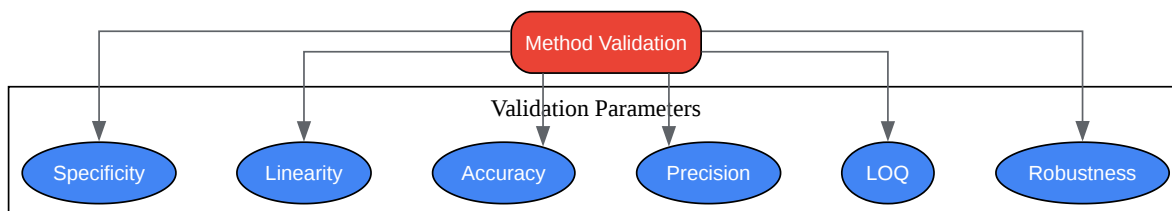
Parameter	Typical Acceptance Criteria	Example Data
Linearity	Correlation coefficient (r^2) \geq 0.999	A linear relationship was observed in the range of 20.0 $\mu\text{g/mL}$ to 200.0 $\mu\text{g/mL}$. [5]
Accuracy (Recovery)	98.0% - 102.0%	The average recovery was found to be 100.13% with an RSD of 0.56% (n=9). [5]
Precision (RSD%)	Intraday and Interday RSD \leq 2%	Intraday and interday RSD were less than 6%. [1]
Limit of Quantification (LOQ)	Signal-to-noise ratio \geq 10	The LOQ was determined to be 0.025 $\mu\text{g/mL}$. [1]
Specificity	No interference from blank/placebo at the retention time of the analyte	The method is selective with no interfering peaks from the matrix.
Robustness	Insensitive to small, deliberate variations in method parameters	-

Visualizations



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Caption: Experimental workflow for the HPLC quantification of **ligustrazine phosphate**.



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Caption: Logical relationship of key parameters for HPLC method validation.

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